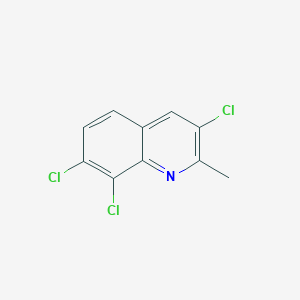

3,7,8-Trichloro-2-methylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

84086-96-4 |

|---|---|

Molecular Formula |

C10H6Cl3N |

Molecular Weight |

246.5 g/mol |

IUPAC Name |

3,7,8-trichloro-2-methylquinoline |

InChI |

InChI=1S/C10H6Cl3N/c1-5-8(12)4-6-2-3-7(11)9(13)10(6)14-5/h2-4H,1H3 |

InChI Key |

GHTNXGLOEXGVCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C=CC(=C(C2=N1)Cl)Cl)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 3,7,8 Trichloro 2 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, it is possible to map the precise connectivity and spatial relationships of atoms within a molecule. For a compound like 3,7,8-Trichloro-2-methylquinoline, specific chemical shifts and coupling constants would provide definitive proof of its constitution.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group. The precise chemical shifts (δ) and spin-spin coupling constants (J) would be dictated by the electron-withdrawing effects of the three chlorine atoms and the nitrogen atom in the quinoline (B57606) ring system. The integration of these signals would confirm the number of protons in each environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the ten carbon atoms of the this compound core would be significantly influenced by the attached chlorine, nitrogen, and methyl groups, allowing for the assignment of each carbon atom to its position on the quinoline scaffold.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Elucidation

Two-dimensional NMR techniques are indispensable for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks, identifying adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (C-H), linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the placement of the methyl group and the chlorine atoms on the quinoline framework.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key expected vibrations include C-H stretching from the methyl group and aromatic rings, C=C and C=N stretching within the quinoline ring, and C-Cl stretching vibrations in the fingerprint region.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be valuable for identifying the vibrations of the quinoline ring system and the C-Cl bonds, which might be weak or absent in the FT-IR spectrum.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry serves as a critical tool for determining the precise molecular weight and uncovering the structural details of a molecule through its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with the molecular formula C₁₀H₆Cl₃N, HRMS would be expected to confirm its monoisotopic mass with a precision typically within 5 parts per million (ppm). This level of accuracy allows for the unambiguous determination of its chemical formula. epa.govepa.gov The theoretical monoisotopic mass provides a benchmark for its identification in complex mixtures. epa.govepa.gov

Table 1: Theoretical High-Resolution Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₆Cl₃N |

| Average Mass | 246.52 g/mol epa.gov |

| Monoisotopic Mass | 244.956582 g/mol epa.govepa.gov |

Electron Ionization (EI) mass spectrometry induces reproducible fragmentation of molecules, creating a unique fingerprint that aids in structural elucidation. While a specific spectrum for this compound is not published, its fragmentation can be predicted based on the known behavior of quinolines and chlorinated aromatic compounds. rsc.orgnih.gov

The primary fragmentation of the quinoline radical cation is known to involve the loss of hydrogen cyanide (HCN). rsc.org For chlorinated compounds, common fragmentation pathways include the loss of chlorine radicals (Cl•) and hydrogen chloride (HCl). nih.gov Therefore, the mass spectrum of this compound would be expected to show a molecular ion peak (M⁺•) corresponding to its molecular weight, followed by fragment ions resulting from successive losses of these neutral fragments.

Key expected fragmentation pathways include:

Loss of a Chlorine Radical: A peak at [M-Cl]⁺ would be prominent.

Loss of a Methyl Radical: Cleavage of the methyl group would result in a [M-CH₃]⁺ ion.

Loss of HCl: Elimination of hydrogen chloride could lead to an [M-HCl]⁺• ion.

Ring Fragmentation: Subsequent fragmentation could involve the loss of HCN from the heterocyclic ring. rsc.org

Table 2: Predicted Key Mass Fragments for this compound

| Fragmentation Process | Lost Fragment | Predicted Fragment Ion | Expected m/z (for ³⁵Cl) |

| Molecular Ion | - | [C₁₀H₆Cl₃N]⁺• | 245 |

| Loss of Methyl | •CH₃ | [C₉H₃Cl₃N]⁺ | 230 |

| Loss of Chlorine | •Cl | [C₁₀H₆Cl₂N]⁺ | 210 |

| Loss of HCl | HCl | [C₁₀H₅Cl₂N]⁺• | 209 |

| Loss of Cl + HCN | •Cl, HCN | [C₉H₆Cl₂]⁺ | 183 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by probing the electron transitions between energy levels. The quinoline ring system is the primary chromophore in this compound.

The UV-Vis spectrum of quinoline derivatives typically displays multiple absorption bands in the 200-400 nm range. These bands arise from π→π* (pi to pi-star) and n→π* (n to pi-star) electronic transitions. researchgate.net

π→π Transitions:* These are typically high-intensity absorptions occurring at shorter wavelengths (below 350 nm) and correspond to electronic transitions within the aromatic π-system.

n→π Transitions:* This transition involves the non-bonding electrons on the nitrogen atom being promoted to an anti-bonding π* orbital. It is characteristically of much lower intensity and appears at a longer wavelength compared to the π→π* transitions. researchgate.net

The presence of three chlorine atoms (auxochromes) on the aromatic rings is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted 2-methylquinoline (B7769805). The methyl group also contributes a slight red shift.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π bonding to π anti-bonding | ~230-350 nm | High |

| n → π | Nitrogen lone pair to π anti-bonding | >350 nm | Low |

X-ray Crystallography for Definitive Solid-State Molecular Geometry and Packing Arrangements

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular packing. No published crystal structure for this compound is currently available. However, analysis of related chloro-substituted heterocyclic compounds allows for a reasoned prediction of its solid-state characteristics. nih.govmdpi.com

Simple, rigid, planar molecules like substituted quinolines often crystallize in common, relatively low-symmetry crystal systems. acs.org It is probable that this compound would crystallize in either the monoclinic or orthorhombic system, which are prevalent for this class of compounds. The unit cell would contain multiple molecules (Z), often 2, 4, or 8, related by the symmetry operations of the specific space group.

Table 4: Illustrative Crystal Data Based on Analogous Chlorinated Heterocycles

| Parameter | Illustrative Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c (Monoclinic) or Pna2₁ (Orthorhombic) nih.gov |

| Molecules per Unit Cell (Z) | 4 or 8 |

| a (Å) | 10-20 |

| b (Å) | 5-15 |

| c (Å) | 10-25 |

| β (°) | 90-115 (for Monoclinic) |

| Note: This data is hypothetical and serves only as an example of what might be expected based on similar known structures. |

The crystal packing of this compound would be governed by a combination of weak non-covalent interactions that direct the supramolecular assembly.

π-π Stacking: As a planar aromatic system, the quinoline rings are expected to form significant π-π stacking interactions. These interactions are crucial in the packing of many N-heterocycles. mdpi.com To minimize electrostatic repulsion, the stacking would likely be in a parallel-displaced or antiparallel arrangement rather than a direct face-to-face configuration.

C-H···N Interactions: A probable and structurally significant interaction would be a weak hydrogen bond between a C-H donor and the nitrogen atom of an adjacent quinoline ring. The methyl group's C-H bonds or the aromatic C-H bonds could act as donors to the lone pair of the nitrogen atom, influencing the molecular orientation. mdpi.com

Together, these directional interactions would create a robust, layered, or herringbone-like packing motif, which is characteristic of many planar chlorinated aromatic molecules. nih.govnih.gov

Conformational Analysis and Planarity of the Quinoline Ring System in the Crystalline State

The conformation of a molecule in its crystalline state is determined by a delicate balance of intramolecular forces, such as steric hindrance between substituent groups, and intermolecular forces, which dictate the crystal packing arrangement. The quinoline ring, being an aromatic bicyclic heterocycle, possesses an inherent tendency towards planarity due to the delocalization of π-electrons across the fused ring system. orientjchem.org However, the introduction of substituents and the influence of crystal packing forces can lead to deviations from ideal planarity.

A pertinent analogue for this analysis is 8-chloro-2-methylquinoline (B1584612), for which crystal structure data has been determined. researchgate.net The analysis of its crystalline form provides critical insights into how a molecule with both chloro and methyl substituents on the quinoline framework behaves in the solid state. The crystal structure of 8-chloro-2-methylquinoline reveals that the molecule crystallizes in the orthorhombic space group Pca21. researchgate.net A dominant feature of its crystal packing is the presence of π-π stacking interactions between adjacent molecules. Specifically, a centroid-centroid distance of 3.819 Å is observed between the nitrogen-containing aromatic ring of one molecule and the chloro-substituted benzene (B151609) ring of a neighboring molecule. researchgate.net This type of intermolecular interaction is a key stabilizing force in the crystal lattice and dictates the three-dimensional arrangement of the molecules.

The presence of three chlorine atoms in this compound is expected to significantly influence its crystal packing. Halogen atoms are known to participate in various non-covalent interactions, including halogen bonding and dipole-dipole interactions, which can provide additional stabilization to the crystal structure. mdpi.comstrath.ac.uk These interactions, combined with the ubiquitous van der Waals forces and potential π-π stacking, create a complex energetic landscape that determines the final solid-state conformation. The planarity of the quinoline ring system is generally maintained to maximize π-system overlap, but slight puckering or twisting of the rings can occur to accommodate the optimal packing arrangement that minimizes steric clashes and maximizes attractive intermolecular forces. nih.gov

Table 1: Crystallographic Data for the Related Compound 8-Chloro-2-methylquinoline

| Property | Value |

|---|---|

| Compound Name | 8-Chloro-2-methylquinoline |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.62 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Cell Parameters | a = 12.7961 Å, b = 5.0660 Å, c = 13.1181 Å |

| Cell Volume (V) | 850.38 ų |

| Key Interaction | π-π Stacking |

| Centroid-Centroid Distance | 3.819 Å researchgate.net |

Table 2: Examples of Intermolecular Stacking Distances in Quinoline-Related Crystal Structures

| Compound Type | Interaction Detail | Centroid-to-Centroid Distance (Å) |

|---|---|---|

| 8-Chloro-2-methylquinoline | Stacking between N-containing and Cl-substituted rings | 3.819 researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-Chloro-2-methylquinoline |

| 2,4-dimethoxy-8-(4-methoxyphenyl)quinoline |

| 3,5,8-trichloro-2-methylquinolin-4-amine |

| 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate |

| 2-chloroaniline |

| crotonaldehyde |

Computational Chemistry and Theoretical Studies on 3,7,8 Trichloro 2 Methylquinoline

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecular systems. nih.gov These methods provide detailed insights into the electronic structure and geometry of molecules, which are crucial for understanding their chemical behavior. For 3,7,8-Trichloro-2-methylquinoline, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be appropriate for obtaining a balance between computational cost and accuracy. dergipark.org.tr

The first step in the computational analysis of this compound is the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

For this compound, the quinoline (B57606) ring is expected to be largely planar. The presence of three chlorine atoms and a methyl group will induce some steric strain and electronic redistribution. The C-Cl bond lengths are anticipated to be in the typical range for chlorinated aromatic compounds. The methyl group at the 2-position and the chlorine atoms at the 3, 7, and 8-positions will influence the electron density distribution across the quinoline core.

The electronic structure can be further detailed by analyzing the distribution of electron density and the nature of the chemical bonds. Natural Bond Orbital (NBO) analysis is a common technique used to investigate charge distribution and hyperconjugative interactions within the molecule. uantwerpen.be The nitrogen atom in the quinoline ring is expected to be a region of higher electron density.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C2-C3 Bond Length | ~1.42 Å |

| C7-C8 Bond Length | ~1.41 Å |

| C-Cl Bond Lengths | ~1.74 - 1.76 Å |

| C2-CH3 Bond Length | ~1.51 Å |

| C-N-C Angle | ~117° |

Note: These are hypothetical values based on typical DFT calculations for similar substituted quinolines.

Frontier Molecular Orbital (FMO) theory is a cornerstone in the study of chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

In this compound, the HOMO is likely to be a π-orbital distributed over the quinoline ring system, while the LUMO will also be a π*-antibonding orbital. The electron-withdrawing nature of the chlorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline. The HOMO-LUMO gap will be influenced by the combined electronic effects of the methyl and chloro substituents. A smaller HOMO-LUMO gap would suggest that the molecule is more amenable to electronic transitions and potentially more reactive. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are hypothetical values based on typical DFT calculations for similar substituted quinolines.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the quinoline ring, making it a likely site for protonation or coordination to electrophiles. The regions around the chlorine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl group and the aromatic protons would show positive potential. This information is crucial for understanding intermolecular interactions and predicting the regioselectivity of chemical reactions. arabjchem.org

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. For this compound, the predicted shifts would reflect the electronic environment of each nucleus, influenced by the electron-withdrawing chlorine atoms and the electron-donating methyl group.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum would show characteristic peaks for C-H stretching, C=C and C=N stretching of the quinoline ring, and C-Cl stretching vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions are typically of π → π* character for quinoline systems.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Parameter | Value |

| ¹³C NMR | Chemical Shift (C-Cl) | 125-135 ppm |

| ¹H NMR | Chemical Shift (CH₃) | ~2.5 ppm |

| IR | C-Cl Stretch | 700-850 cm⁻¹ |

| UV-Vis | λmax | ~320 nm |

Note: These are hypothetical values based on typical DFT calculations for similar substituted quinolines.

Tautomeric Equilibria and Energetic Characteristics of Related Systems

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. While this compound itself does not have readily tautomerizable protons, the study of tautomeric equilibria in related systems, such as hydroxyquinolines, provides a framework for understanding proton transfer processes in the quinoline family. acs.orgbeilstein-journals.org For instance, the equilibrium between the enol and keto forms of hydroxyquinolines is highly sensitive to substituent effects and the solvent environment. helsinki.fi Computational studies can accurately predict the relative energies of tautomers and the energy barriers for their interconversion, offering insights into their relative populations at equilibrium.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions (if applicable to this specific compound)

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment, such as a solvent. acs.orgnih.gov For a relatively rigid molecule like this compound, the primary application of MD simulations would be to study its interactions with solvent molecules. arabjchem.org

An MD simulation would place the quinoline derivative in a box of solvent molecules (e.g., water or an organic solvent) and solve Newton's equations of motion for all atoms in the system over time. The analysis of the resulting trajectory can provide information on the solvation shell structure around the molecule and the strength of solute-solvent interactions. Radial distribution functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. uantwerpen.be This can reveal, for example, the nature of hydrogen bonding between water and the nitrogen atom of the quinoline ring.

Quantitative Structure-Property Relationships (QSPR) Modeling for Chlorinated Quinoline Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach aimed at establishing a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov This methodology is pivotal in predicting the properties of novel or untested compounds based on the known properties of a series of related molecules. nih.gov For chlorinated quinoline derivatives, such as this compound, QSPR models can be developed to predict a wide array of characteristics, including but not limited to, solubility, toxicity, and environmental fate.

The development of a robust QSPR model for chlorinated quinolines would commence with the compilation of a dataset of these compounds with experimentally determined values for the property of interest. Subsequently, a diverse set of molecular descriptors for each compound in the series would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure. They can be categorized into several classes:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information on molecular surface area and volume.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), dipole moment, and partial charges.

Constitutional descriptors: These reflect the molecular composition, including atom and bond counts, and molecular weight.

Once the descriptors are calculated, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. frontiersin.org For instance, a study on quinolone antibiotics utilized curvilinear regression models to correlate topological indices with various physical properties. nih.gov A similar approach could be applied to chlorinated quinolines. The goal is to select a subset of descriptors that have the most significant correlation with the property being modeled.

The final step is the rigorous validation of the developed QSPR model to ensure its predictive power and robustness. researchgate.netnih.gov This typically involves both internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model development process.

Hypothetical QSPR Model for Aqueous Solubility (LogS) of Chlorinated 2-Methylquinolines

LogS = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... + βₙ(Descriptor n)

Where:

LogS is the logarithm of the aqueous solubility.

β₀, β₁, β₂, ..., βₙ are the regression coefficients determined from the statistical analysis.

Descriptor A, B, ..., n are the selected molecular descriptors.

Table 1: Illustrative Data for a Hypothetical QSPR Study on Chlorinated 2-Methylquinolines

| Compound | Experimental LogS | Descriptor A (e.g., Molecular Weight) | Descriptor B (e.g., Dipole Moment) | Predicted LogS |

| 2-methylquinoline (B7769805) | -2.50 | 143.19 | 2.15 | -2.55 |

| 7-chloro-2-methylquinoline (B49615) | -3.10 | 177.63 | 2.80 | -3.05 |

| 8-chloro-2-methylquinoline (B1584612) | -3.25 | 177.63 | 1.90 | -3.30 |

| 3,7-dichloro-2-methylquinoline | -3.80 | 212.08 | 3.50 | -3.75 |

| This compound | N/A | 246.52 | 4.20 | -4.35 |

Note: The data in this table is hypothetical and for illustrative purposes only. A real QSPR study would involve a much larger dataset and a variety of calculated descriptors.

Theoretical Assessment of Non-Linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties of organic molecules is a significant area of research due to their potential applications in technologies like optical data storage, telecommunications, and optical computing. nih.gov Quinoline and its derivatives are of particular interest for NLO applications owing to their extended π-conjugated system, which facilitates intramolecular charge transfer – a key requirement for a high NLO response. researchgate.net

The theoretical assessment of the NLO properties of a molecule like this compound primarily involves quantum chemical calculations. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common computational methods employed for this purpose. researchgate.net These calculations can predict various parameters that characterize the NLO response of a molecule.

The key NLO properties that are typically calculated include:

Polarizability (α): The measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-order Hyperpolarizability (β): This is the primary determinant of the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG).

Second-order Hyperpolarizability (γ): This governs the third-order NLO response.

For a molecule to exhibit a significant second-order NLO response (a large β value), it generally needs to have a non-centrosymmetric structure and a substantial difference between its ground-state and excited-state dipole moments, often arising from an intramolecular charge transfer from an electron-donating group to an electron-accepting group. In this compound, the quinoline ring itself can act as an electron-accepting moiety, while the methyl group is a weak electron donor. The chloro substituents are electron-withdrawing groups that can significantly modulate the electronic structure and, consequently, the NLO properties.

A computational study on substituted hydrazinoquinoline Schiff bases, including a chloro-substituted derivative, demonstrated that these compounds can possess good non-linear properties. researchgate.net The first hyperpolarizability was calculated using DFT at the B3LYP/6-31G(d,p) level of theory.

While specific theoretical calculations for the NLO properties of this compound are not found in the cited literature, a representative table of calculated NLO parameters for a series of related substituted quinolines can be presented to illustrate the expected outcomes of such a study.

Table 2: Representative Calculated NLO Properties for Substituted Quinolines (Illustrative Data)

| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| 2-methylquinoline | 2.15 | 110.5 | 150.2 |

| 6-chloro-4-methyl-2-salicylidenehydrazinoquinoline researchgate.net | 3.89 | 285.4 | 1285.7 |

| Hypothetical 3,7-dichloro-2-methylquinoline | 3.50 | 165.8 | 450.6 |

| Hypothetical this compound | 4.20 | 180.2 | 620.9 |

Note: The values for 2-methylquinoline and the di- and trichloro- derivatives are hypothetical and for illustrative purposes. The value for 6-chloro-4-methyl-2-salicylidenehydrazinoquinoline is based on a real computational study researchgate.net and is provided for context. 1 a.u. of hyperpolarizability = 8.6393 x 10⁻³³ esu.

Reactivity and Synthetic Transformations of 3,7,8 Trichloro 2 Methylquinoline

Reactions Involving the Halogen Substituents (Chlorine Atoms)

The chlorine atoms on the quinoline (B57606) ring of 3,7,8-trichloro-2-methylquinoline are key sites for a variety of chemical modifications, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aryl halides. In this process, a nucleophile replaces a halide on the aromatic ring. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring and the position of the leaving group relative to electron-withdrawing substituents. nih.govlibretexts.org While specific studies on this compound are not extensively detailed in the provided results, the general principles of SNAr on related chloroquinolines provide valuable insights.

For instance, studies on 2-chloro- and 4-chloroquinolines have shown that the reactivity of the chlorine atom is influenced by its position on the quinoline ring. researchgate.net The presence of the nitrogen atom in the quinoline ring activates the chlorine atoms at the 2- and 4-positions towards nucleophilic attack. In the case of this compound, the chlorine at the 3-position is not as activated as those at the 2- or 4-positions would be. However, the cumulative electron-withdrawing effect of the three chlorine atoms and the nitrogen atom in the ring can still facilitate substitution reactions with strong nucleophiles.

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. The reaction conditions typically involve heating the chloroquinoline with the nucleophile in a suitable solvent. smolecule.com The regioselectivity of these reactions, i.e., which chlorine atom is preferentially substituted, would depend on a combination of electronic and steric factors.

Metal-Catalyzed Cross-Coupling Reactions for Derivatization

Metal-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically employ palladium, nickel, or copper catalysts to couple an organometallic reagent with an organic halide. uwindsor.canih.gov For this compound, these reactions offer a versatile platform for derivatization.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with a halide. It is a widely used method for forming biaryl compounds.

Heck Coupling: In this reaction, an alkene is coupled with a halide to form a substituted alkene.

Sonogashira Coupling: This reaction couples a terminal alkyne with a halide, providing a route to substituted alkynes.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling a halide with an amine.

The reactivity of the different chlorine atoms in this compound in these cross-coupling reactions would likely differ, potentially allowing for selective functionalization at one position over the others by carefully choosing the catalyst, ligands, and reaction conditions.

Selective Reductive Dehalogenation Pathways

Selective removal of one or more chlorine atoms from this compound can be achieved through reductive dehalogenation. This process can be valuable for synthesizing quinoline derivatives with a specific pattern of halogenation. Various reducing agents and catalytic systems can be employed for this purpose, and the selectivity often depends on the reaction conditions. For example, catalytic hydrogenation using a palladium catalyst is a common method for dehalogenation. The choice of catalyst support and reaction parameters such as pressure and temperature can influence the extent and selectivity of the dehalogenation.

Reactions at the Methyl Group (C-2 Position)

The methyl group at the C-2 position of the quinoline ring is another key handle for synthetic transformations, allowing for the introduction of various oxygen- and halogen-containing functionalities.

Oxidation Reactions

The methyl group of 2-methylquinolines can be oxidized to afford aldehydes or carboxylic acids, which are valuable synthetic intermediates. tandfonline.com

One common reagent for the oxidation of 2-methylquinolines to the corresponding aldehydes is selenium dioxide (SeO₂). tandfonline.com This reaction is typically carried out in a solvent like dioxane. The oxidation of the aldehyde to the carboxylic acid can also occur, but conditions can often be controlled to favor the formation of the aldehyde. tandfonline.com

Alternatively, nickel peroxide has been shown to be an effective oxidant for converting methylquinolines to quinoline-2,3-dicarboxylic acids in aqueous basic conditions. tandfonline.com Other oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be used, although the reaction conditions need to be carefully controlled to avoid over-oxidation or degradation of the quinoline ring. youtube.com

A metal-free approach for the oxidation of a methyl group on a heterocycle to an aldehyde has also been reported, involving catalytic aerobic photo-oxidation. nih.govacs.org This method utilizes visible light and a catalytic amount of iodine in the presence of tert-butyl hydroperoxide (TBHP). nih.govacs.org

Table 1: Oxidation of Methylquinolines

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methylquinoline (B7769805) | Selenium dioxide | 2-Quinolinecarboxaldehyde | 55 | tandfonline.com |

| 2,6-Dimethylquinoline | Selenium dioxide | 6-Methyl-2-quinolinecarboxaldehyde | 79 | tandfonline.com |

| 6-Chloro-2-methyl-8-nitroquinoline | Selenium dioxide | 6-Chloro-8-nitro-2-quinolinecarboxaldehyde | 61 | tandfonline.com |

| 2-Methylquinoline-3-carboxylic acid | Nickel peroxide | Quinoline-2,3-dicarboxylic acid | High | tandfonline.com |

| 2-Methylquinoline | I₂/TBHP, visible light | Quinoline-2-carbaldehyde | 87 | nih.govacs.org |

Further Halogenation of the Methyl Group

The methyl group at the C-2 position can undergo further halogenation to form halomethyl derivatives. For instance, reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., using AIBN or light) can lead to the formation of monobromomethyl or monochloromethyl derivatives.

A method for the direct monochlorination of 2-methyl groups in heterocyclic bases on a technical scale has been described. researchgate.net Furthermore, a metal-free, regioselective remote C-H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids, which could potentially be adapted for the halogenation of the methyl group under specific conditions. rsc.org

These chloromethyl derivatives are themselves versatile intermediates, susceptible to nucleophilic substitution reactions to introduce a wide range of functional groups.

Condensation Reactions and Formation of Extended Conjugated Systems

Condensation reactions involving this compound can lead to the formation of extended conjugated systems, which are molecules with alternating single and double bonds. These systems are of interest for their potential applications in materials science and medicinal chemistry.

One common type of condensation reaction is the Claisen-Schmidt condensation, which typically involves the reaction of a ketone with an aldehyde in the presence of a base or acid catalyst. nih.gov In the context of this compound, the methyl group at the 2-position can potentially be activated to participate in such reactions. For instance, it could react with various aromatic aldehydes to form chalcone-like structures. These reactions are often catalyzed by bases like sodium hydroxide (B78521) or potassium hydroxide. nih.gov The resulting extended conjugated systems could be further modified to create a diverse range of compounds.

Another potential condensation pathway involves the Suzuki-Miyaura coupling reaction. smolecule.com This reaction can form carbon-carbon bonds, which is a key step in building larger, more complex organic molecules. smolecule.com While specific examples with this compound are not extensively documented in the provided search results, the general applicability of this reaction to quinoline derivatives suggests its potential.

The following table summarizes potential condensation reactions for creating extended conjugated systems from this compound based on general organic chemistry principles.

| Reaction Type | Reactants | Catalyst/Conditions | Potential Product Type |

| Claisen-Schmidt Condensation | This compound, Aromatic Aldehyde | Base (e.g., NaOH, KOH) | Chalcone-like compounds |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Palladium catalyst, Base | Aryl-substituted quinolines |

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions. The presence of the electron-withdrawing chlorine atoms and the nitrogen atom in the ring significantly influences the position and feasibility of these substitutions.

Electrophilic Aromatic Substitution:

In general, electrophilic substitution on the quinoline ring occurs on the benzene (B151609) ring portion, which is more electron-rich than the pyridine (B92270) ring. quimicaorganica.org The preferred positions for substitution are typically C5 and C8. quimicaorganica.org However, in this compound, the 7 and 8 positions are already substituted with chlorine atoms. This leaves the C5 and C6 positions as potential sites for electrophilic attack. The stability of the resulting cationic intermediate is a key factor in determining the regioselectivity of the reaction. quimicaorganica.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is a common reaction for aryl halides, especially those with electron-withdrawing groups. libretexts.org The three chlorine atoms on the this compound ring make it a good candidate for SNAr reactions. The chlorine atoms can be replaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives. smolecule.com

The mechanism of SNAr reactions typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, a chloride ion). libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate, facilitating the reaction. libretexts.orgyoutube.com In this compound, the chlorine atoms at positions 3, 7, and 8 are all on the quinoline ring, which is inherently electron-deficient due to the nitrogen atom. This enhances their reactivity towards nucleophiles.

Studies on related chloroquinolines have shown that the reactivity of the chlorine atoms can vary depending on their position. For example, in nucleophilic substitution reactions of 2,4-dichloro-8-methylquinoline, the chlorine at position 4 is often more reactive towards certain nucleophiles than the chlorine at position 2. mdpi.com The reactivity of the chlorine atoms in this compound towards different nucleophiles would require specific experimental investigation.

The following table summarizes the expected outcomes of aromatic substitution reactions on this compound.

| Reaction Type | Reagent | Potential Site of Substitution | Notes |

| Electrophilic Aromatic Substitution | Electrophile (e.g., nitrating or halogenating agent) | C5 or C6 | The existing chlorine substituents will influence the regioselectivity. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amines, alkoxides, thiols) | C3, C7, or C8 | The relative reactivity of the three chlorine atoms may vary. |

Cycloaddition Reactions and Annulation Strategies Utilizing this compound as a Building Block

For instance, Diels-Alder reactions, a type of [4+2] cycloaddition, have been used to synthesize new quinoline and pyrroloquinoline derivatives. researchgate.net In these reactions, a diene reacts with a dienophile to form a six-membered ring. The quinoline ring itself, or a derivative, can act as either the diene or dienophile component, depending on the substituents and reaction conditions.

Another type of cycloaddition is the [2+2] cycloaddition, which can be used to form four-membered rings. libretexts.org Photochemical [2+2] cycloadditions are particularly useful for synthesizing strained ring systems. libretexts.org

Annulation strategies, which involve the formation of a new ring onto an existing one, could also utilize this compound as a starting material. For example, a reaction sequence involving a nucleophilic substitution followed by an intramolecular cyclization could lead to the formation of a new fused ring system.

The following table outlines potential cycloaddition and annulation strategies involving this compound.

| Reaction Type | Reactant(s) | Potential Product Type |

| Diels-Alder [4+2] Cycloaddition | Diene or Dienophile | Fused polycyclic systems |

| [2+2] Cycloaddition | Alkene or Alkyne | Fused four-membered ring systems |

| Annulation via Nucleophilic Substitution/Cyclization | Bifunctional nucleophile | Fused heterocyclic systems |

Further research is needed to explore the full potential of this compound as a building block in these types of reactions.

Applications in Specific Research Areas Strictly Excluding Prohibited Biological Aspects

Role as an Intermediate in Agrochemical Synthesis

In the agricultural sector, 3,7,8-Trichloro-2-methylquinoline is recognized as a vital intermediate for producing certain crop protection products. The specific arrangement of its chlorine and methyl groups on the quinoline (B57606) framework makes it an ideal starting point for constructing more complex molecules with herbicidal activity.

Precursor to Dichloroquinolinic Acid Derivatives for Herbicide Development

The principal application of this compound in agrochemical manufacturing is as a key intermediate for the synthesis of the herbicide Quinclorac (B55369). innospk.com The synthesis process involves the chlorination of 7-chloro-2-methylquinoline (B49615) to produce this compound. While some synthesis routes for quinclorac start from 7-chloro-8-methylquinoline (B132762) which is then chlorinated and oxidized, the use of this compound is a notable pathway. smolecule.comgoogle.com This highlights the compound's role as a direct precursor in the production of dichloroquinolinic acid-based herbicides. These herbicides are effective in controlling various weeds in crops. researchgate.net The development of derivatives from this core structure continues to be an area of research to enhance potency and selectivity. nih.govfrontiersin.orgnih.gov

Exploration in Advanced Materials Science Research

The inherent electronic and photophysical properties of the quinoline ring system have drawn significant interest from the materials science community. Derivatives like this compound are being investigated for their potential in creating novel, high-performance materials.

Potential in Organic Light-Emitting Devices (OLEDs) from Quinoline-Based Architectures

Quinoline-based compounds are integral to the development of Organic Light-Emitting Diodes (OLEDs), particularly due to their favorable electron-transporting properties. researchgate.netuconn.edu Materials like tris-(8-hydroxyquinoline) aluminum (Alq3) are widely used in OLEDs because of their stability and luminescence. researchgate.netuconn.edu The quinoline structure can be modified to enhance and tune its electronic characteristics for better device performance. researchgate.netuconn.edunih.gov The introduction of substituents, such as the chloro and methyl groups in this compound, can alter the material's properties, which is a key strategy in designing new materials for OLEDs. bldpharm.com Coordination polymers based on quinoline ligands also show promise due to their thermal stability and photoluminescent properties. mdpi.com

Development of Fluorescent Probes and Chemosensors Utilizing Quinoline Scaffolds

The quinoline scaffold is a well-established fluorophore, making it an excellent foundation for designing fluorescent probes and chemosensors. nih.govresearchgate.net These specialized molecules are engineered to detect specific ions or molecules by exhibiting a change in their fluorescence, such as turning "on" or "off," upon binding. nih.govrsc.org The sensitivity and selectivity of these sensors can be finely tuned by modifying the substituents on the quinoline ring. nih.gov For instance, quinoline derivatives have been successfully synthesized to act as highly selective chemosensors for metal ions like Zn2+ and Pb2+ in aqueous solutions. nih.govrsc.org The electron-withdrawing effects of the chlorine atoms in this compound could potentially influence the photophysical properties, making it a candidate for developing new sensing applications. nih.gov

Photoisomerization Studies for Molecular Switching Applications

The ability of certain molecules to change their shape in response to light, a phenomenon known as photoisomerization, is the basis for molecular switches. These have potential applications in data storage and molecular-scale machines. youtube.comnih.gov Quinoline derivatives are among the compounds studied for these properties. rsc.org Theoretical studies on 7-hydroxyquinoline (B1418103) derivatives have shown that chemical substituents significantly impact their functionality as molecular photoswitches. rsc.org The process often involves an excited-state intramolecular hydrogen transfer that is mediated by the twisting of parts of the molecule. rsc.org While specific research on the photoisomerization of this compound is not widely published, the principles governing other quinoline-based systems suggest that its unique substitution pattern could lead to interesting and potentially useful molecular switching behavior. youtube.comrsc.org

Advanced Chemical Synthesis Building Block in Medicinal Chemistry Research (as a lead structure, not for direct pharmacological activity)

In the realm of medicinal chemistry, the focus is often on discovering new therapeutic agents. Highly functionalized molecules like this compound serve as valuable starting points, or "building blocks," for synthesizing novel compounds. ethernet.edu.et Its rigid, heterocyclic structure, combined with the reactive chlorine atoms and methyl group, provides a versatile scaffold for chemists to build upon. mdpi.commdpi.comnih.gov

The chlorine atoms can be replaced through various chemical reactions, allowing for the introduction of diverse functional groups. organic-chemistry.orgmdpi.com This enables the creation of a library of new molecules that can be screened for potential biological activity. The quinoline core itself is considered a "privileged structure" in medicinal chemistry due to its presence in many bioactive compounds. nih.gov By using this compound as a foundation, researchers can systematically explore the chemical space around this scaffold to design and synthesize new chemical entities with the potential for further development. researchgate.netacs.orgnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-chloro-2-methylquinoline |

| 7-chloro-8-methylquinoline |

| Dichloroquinolinic Acid |

| Quinclorac |

| Tris-(8-hydroxyquinoline) aluminum (Alq3) |

Analytical Methodologies for Research Scale Characterization and Quantification of 3,7,8 Trichloro 2 Methylquinoline

Chromatographic Techniques for Separation, Purity Assessment, and Identification

Chromatography is a fundamental tool for the analysis of 3,7,8-trichloro-2-methylquinoline, enabling its separation from starting materials, byproducts, and other impurities. Different chromatographic methods offer distinct advantages in terms of resolution, speed, and scale.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it travels through a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

GC-MS is invaluable for both qualitative and quantitative analysis. news-medical.net It allows for the identification of unknown components in a sample by comparing their mass spectra to extensive libraries. For quantitative purposes, the area under the chromatographic peak is proportional to the amount of the compound present. The high selectivity of tandem mass spectrometry (MS/MS) can be particularly useful for analyzing complex samples, as it minimizes interference from the sample matrix. manchester.ac.uk

Table 1: Illustrative GC-MS Parameters for Analysis of Chlorinated Quinolines

| Parameter | Typical Setting | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Separation of analytes based on boiling point and polarity. |

| Injector Temperature | 250 - 280 °C | Ensures complete vaporization of the sample. |

| Oven Program | Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 300 °C, hold for 5 min | Optimizes separation of compounds with different volatilities. |

| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min | Transports the sample through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte molecules for mass analysis. |

| Mass Analyzer | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. |

| Scan Range | 50 - 500 m/z | Detects a wide range of fragment ions. |

This table provides a general example; specific parameters must be optimized for the particular instrument and sample.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of a broad range of compounds, including those that are not sufficiently volatile or stable for GC analysis. preprints.org In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). researchgate.net A UV detector is frequently employed for detection, as the quinoline (B57606) ring system exhibits strong absorbance in the UV region. HPLC is a cornerstone for assessing the purity of synthesized this compound and for its precise quantification in various samples. amazonaws.com The high accuracy, sensitivity, and reproducibility of HPLC make it an indispensable tool in both research and quality control settings. preprints.org

Table 2: Example HPLC Method for Purity Analysis of a Substituted Quinaldine

| Parameter | Condition | Rationale |

| Column | Zorbax RX-C8 (4.6 mm x 25 cm) | Provides good separation for quinoline derivatives. google.com |

| Mobile Phase | 10/90 (v/v) Acetonitrile / 0.1% Phosphoric Acid in Water | A common reversed-phase solvent system. google.com |

| Flow Rate | 1.5 mL/min | Affects retention time and peak resolution. google.com |

| Detection | UV at 223 nm | Wavelength at which many quinoline compounds absorb light. google.com |

| Injection Volume | 10 - 20 µL | The amount of sample introduced onto the column. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Can influence separation efficiency and retention times. |

This table is based on a published method for a related compound and would require optimization for this compound. google.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique that is invaluable for monitoring the progress of chemical reactions and for preliminary screening of samples. researchgate.net In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation.

For the synthesis of this compound, TLC can be used to quickly determine if the starting materials have been consumed and to visualize the formation of the product. youtube.com By comparing the retention factor (Rf) values of the spots on the TLC plate to those of known standards, a researcher can gain a qualitative understanding of the reaction's progress. thieme.de Although not a quantitative technique, its speed and simplicity make it an essential tool in synthetic chemistry labs. researchgate.net

Advanced Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Enhanced Structural Elucidation

For unambiguous structure determination, especially for novel compounds or for differentiating between closely related isomers, advanced hyphenated techniques that couple the separation power of chromatography with the detailed structural information from spectroscopy are employed.

Liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) directly links an HPLC system with an NMR spectrometer. This allows for the acquisition of high-resolution NMR spectra of individual compounds as they elute from the chromatography column. news-medical.netnih.gov This is particularly powerful for complex mixtures, as it provides detailed structural information without the need for isolating each component beforehand.

Gas chromatography-infrared spectroscopy (GC-IR) is another valuable hyphenated technique. news-medical.net As compounds elute from the GC column, they pass through a light pipe in an FTIR spectrometer, allowing for the acquisition of their infrared spectra. nih.gov This provides information about the functional groups present in the molecule and can be used to distinguish between isomers that may have very similar mass spectra.

Method Validation Protocols for Rigorous Research Applications (e.g., Accuracy, Precision, Detection Limits in Non-Clinical Contexts)

For research applications where quantitative data is critical, it is essential to validate the analytical methods used. Method validation ensures that the analytical procedure is reliable, reproducible, and suitable for its intended purpose. Key validation parameters in a non-clinical research context include:

Accuracy : This refers to the closeness of the measured value to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a standard reference material) or by spiking a blank sample with a known amount of the analyte and measuring the recovery. researchgate.net

Precision : This describes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the standard deviation or relative standard deviation of a series of measurements. researchgate.net

Limit of Detection (LOD) : This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ) : This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

Linearity : This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is determined by analyzing a series of standards of different concentrations. researchgate.net

Specificity/Selectivity : This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

By rigorously validating the analytical methods, researchers can have confidence in the quality and reliability of the data generated for this compound.

Future Research Perspectives and Unaddressed Challenges

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The synthesis of chiral molecules with high precision is a cornerstone of modern medicinal and materials chemistry. For many quinoline (B57606) derivatives, the development of stereoselective and enantioselective synthetic routes has been a significant focus, leading to the creation of potent therapeutic agents and specialized materials. However, for 3,7,8-Trichloro-2-methylquinoline, there is a notable absence of reported stereoselective or enantioselective synthetic methods in the current scientific literature.

The primary challenge lies in the nature of the molecule itself. The core of this compound is achiral. The development of stereoselective routes would necessitate the introduction of a chiral center, for instance, through modification of the methyl group or by introducing a chiral substituent through derivatization. Future research could explore asymmetric synthesis strategies that have been successful for other substituted quinolines. For example, the use of chiral catalysts in reactions involving the 2-methyl group could be a viable approach. nih.govnih.gov The development of such methods would be a significant step forward, enabling the synthesis of enantiopure derivatives of this compound for evaluation in chiral applications.

In-Depth Mechanistic Investigations of Complex Reactivity Pathways

Understanding the reaction mechanisms of quinoline synthesis and functionalization is crucial for optimizing reaction conditions and designing novel synthetic pathways. While general mechanisms for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, are well-established, detailed mechanistic studies on the synthesis and reactivity of heavily substituted quinolines like this compound are scarce.

A known synthetic route to this compound involves the chlorination of 7-chloro-2-methylquinoline (B49615). smolecule.com The mechanism of this polychlorination is likely to be complex, involving electrophilic aromatic substitution. An in-depth investigation would need to consider the directing effects of the existing chloro and methyl substituents on the quinoline ring, as well as the influence of reaction conditions on the regioselectivity of the chlorination.

Furthermore, the reactivity of the three chlorine atoms at positions 3, 7, and 8 towards nucleophilic substitution is an area ripe for investigation. smolecule.com The relative reactivity of these positions will be influenced by the electronic effects of the quinoline ring system and the other substituents. Mechanistic studies, potentially employing computational methods, could elucidate the energy barriers for substitution at each position, providing a predictive framework for selective functionalization.

Exploration of Novel Derivatization Pathways and Functionalization Strategies

The functionalization of the quinoline core is a key strategy for modulating its chemical and physical properties. For this compound, the presence of multiple reactive sites—the three chlorine atoms and the methyl group—offers a rich platform for derivatization.

Future research should focus on developing selective functionalization strategies. For instance, the chlorine atoms can be targeted for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. smolecule.commdpi.com The development of orthogonal strategies, where each chlorine atom can be addressed independently, would be a significant synthetic achievement. Additionally, the 2-methyl group is a handle for various transformations, including condensation and oxidation reactions. informahealthcare.com

The exploration of cross-coupling reactions, such as Suzuki-Miyaura coupling, at the chlorinated positions could lead to the synthesis of novel biaryl and more complex structures. smolecule.com The successful application of such methods would greatly expand the chemical space accessible from this compound.

Advanced Theoretical Modeling for Predictive Chemistry and Property Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new applications. For this compound, advanced theoretical modeling could provide significant insights where experimental data is lacking.

Density Functional Theory (DFT) calculations could be employed to predict the electronic structure, molecular geometry, and spectroscopic properties of the molecule. asianpubs.org Such studies can help in understanding the influence of the trichloro-substitution pattern on the electronic properties of the quinoline ring. rsc.org Furthermore, computational models can be used to investigate the reaction mechanisms of its synthesis and derivatization, as mentioned earlier.

Predictive modeling of properties relevant to specific applications is also a promising research direction. For example, if considering applications in materials science, theoretical calculations could predict properties such as the HOMO/LUMO energy levels, which are crucial for organic electronic devices. rsc.org For potential biological applications, molecular docking studies could be used to predict the binding affinity of this compound and its derivatives to various biological targets.

Identification of Novel Applications in Emerging Technologies and Scientific Fields (Non-Prohibited)

While this compound is known as a key intermediate in the synthesis of the herbicide Quinclorac (B55369), its potential in other, non-prohibited fields remains largely unexplored. innospk.com The unique electronic and steric properties conferred by the trichloro-substitution pattern could make it a valuable building block in various emerging technologies.

One potential area of application is in materials science. Polychlorinated aromatic compounds have been investigated for their flame-retardant properties and as components in specialized polymers. rsc.orgnih.govresearchgate.networdpress.com The quinoline core, with its inherent photophysical properties, suggests that derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes, although the heavy atom effect of the chlorine atoms might influence their luminescent properties. rsc.orgscispace.com

The exploration of its coordination chemistry also presents an interesting avenue. The nitrogen atom of the quinoline ring can act as a ligand for metal ions, and the chlorine substituents could influence the properties of the resulting metal complexes. Such complexes could have applications in catalysis or as novel materials.

Q & A

Q. How can degradation products of this compound be identified under accelerated stability conditions?

- Methodological Answer : Subject the compound to stress testing (40°C/75% RH, 0.1N HCl/NaOH, UV light). Analyze degradation via LC-QTOF-MS/MS with positive/negative ionization modes. Fragment ion matching (m/z tolerance ±5 ppm) and isotopic patterns (Cl vs. non-Cl) differentiate hydrolyzed (e.g., loss of Cl) vs. oxidized (e.g., quinoline-N-oxide) products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.